molecular formula C8H5BrS B074336 7-Bromobenzo[b]thiophene CAS No. 1423-61-6

7-Bromobenzo[b]thiophene

Cat. No.: B074336
CAS No.: 1423-61-6
M. Wt: 213.1 g/mol
InChI Key: NOICDPBEDNMHQK-UHFFFAOYSA-N
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Description

7-Bromobenzo[b]thiophene is a brominated derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Bromobenzo[b]thiophene can be synthesized through several methods. One common approach involves the bromination of benzo[b]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs in an organic solvent like chloroform or carbon tetrachloride at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions. The reaction is carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Bromobenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include substituted benzo[b]thiophenes with various functional groups.

    Coupling Reactions:

Comparison with Similar Compounds

  • 3-Bromobenzo[b]thiophene
  • 2-Bromobenzo[b]thiophene
  • Benzo[b]thiophene

Comparison: 7-Bromobenzo[b]thiophene is unique due to the position of the bromine atom on the benzene ring, which can significantly influence its reactivity and interactions compared to other brominated benzo[b]thiophenes. For instance, the electronic properties and steric effects differ between this compound and its 2- or 3-bromo counterparts, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

7-bromo-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOICDPBEDNMHQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476429
Record name 7-bromobenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423-61-6
Record name 7-bromobenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromobenzo[b]thiophene
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Synthesis routes and methods I

Procedure details

To a mixture of 2-bromothiophenol (5 g) and 2-bromomethyl-1,3-dioxolane (2.98 mL) in N,N-dimethylformamide (50 mL) was added potassium carbonate (5.48 g) at room temperature, and the mixture was stirred overnight. The reaction mixture was poured into water, and the mixture was extracted with diethyl ether. The extract washed with water, 1 mol/L sodium hydroxide aqueous solution, water and brine successively, and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure to give (2-bromophenylthiomethyl)-1,3-dioxolane (7.25 g). To a mixture of poly phosphoric acid (20 g) and chlorobenzene (40 mL) was added a solution of (2-bromophenylthiomethyl)-1,3-dioxolene (7.25 g) in chlorobenzene (20 mL), and the mixture was refluxed for 8 hours. The reaction mixture was cooled to room temperature and supernatant solution was collected by decantation. Toluene was added to the residue, and the supernatant was collected by decantation after the mixture was stirred. The supernatant was combined and concentrated under reduced pressure. The residue was dissolved in ethyl acetate, and the solution washed with a saturated sodium hydrogencarbonate aqueous solution, water and brine and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: n-hexane) to give the title compound (2.27 g).
[Compound]
Name
poly phosphoric acid
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
(2-bromophenylthiomethyl)-1,3-dioxolene
Quantity
7.25 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Chlorobenzene (100 mL) and polyphosphoric acid (30.4 g, PPA) were combined and heated to reflux. The 2-(2-bromophenylthio) acetaldehyde diethyl acetal (13.7 g, 44.88 mmol, Scheme I, step A above) dissolved in chlorobenzene (20 mL) was added dropwise to the refluxing mixture over 20 minutes. The reaction was refluxed for 4 hours and then cooled. The solvent was decanted from the residue and toluene (2×50 mL) was added to the residue, stirred and decanted. The chlorobenzene/toluene extracts were concentrated under vacuum and the residue taken up in ethyl acetate and water. The organic phase was washed with saturated sodium bicarbonate, dried over anhydrous sodium sulfate, filtered and concentrated to provide 7-bromobenzo(b)thiophene (8.91 g, 93%).
[Compound]
Name
polyphosphoric acid
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

1-Bromo-2-(2-ethoxyvinylsulfanyl)benzene is dissolved in chlorobenzene (50 mL) and the solution is heated to 70° C. PPA (10.5 mL) is then added carefully and the biphasic mixture is heated at 150° C. overnight. The resulting dark syrup is allowed to cool down and the supernatant solvent removed by pipette. Chlorobenzene (15 mL) is added to the residue and heated to 150° C. for 30 min. The solvent is removed again and the residue washed with small amounts of dichloromethane until the washings are clear. The organic fractions are combined and filtered through celite to afford a clear yellow solution. Concentration under vacuum followed by LC using cyclohexane as the eluent provided the title compound as a viscous colourless oil (1.21 g, 35%).
Name
1-Bromo-2-(2-ethoxyvinylsulfanyl)benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
35%

Synthesis routes and methods IV

Procedure details

To a 500 ml 3-neck flask was weighed out 15 g of polyphosphoric acid (PPA) followed by chlorobenzene (250 ml). After the mixture was heated to reflux (2-bromo-phenylsulfanyl)-acetaldehyde dimethylacetal (8.0 g in 60 ml chlorobenzene, 28.9 mmol) was added dropwise over 2.5 h via addition funnel and refluxed for an additional 24 h. After the reaction cooled it was filtered through a silica plug and concentrated to 6.04 g amber colored oil. Further purification by column chromatography (100% hexanes) afforded 5.47 g (89%) product as a clear oil: 1H NMR (300 MHz, DMSO-d6): δ 7.37 (1H, t, J=7.8 Hz), 7.63 (2H, m), 7.90 (1H, d, J=5.5 Hz), 7.94 (1H, d, J=7.9 Hz).
[Compound]
Name
polyphosphoric acid
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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